Isomahanimbine

Übersicht

Beschreibung

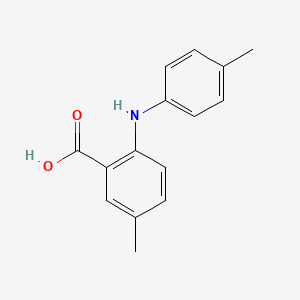

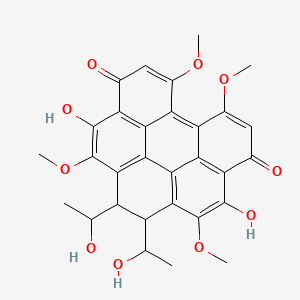

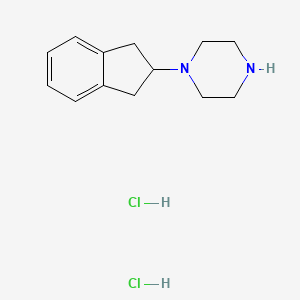

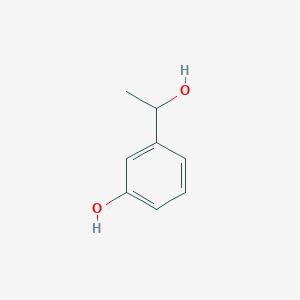

Isomahanimbine is a natural carbazole alkaloid . It is found in the herbs of Murraya exotica . The molecular formula of Isomahanimbine is C23H25NO .

Synthesis Analysis

The synthesis of Isomahanimbine can be carried out by natural plant resource extraction or synthetic chemical methods . Common extraction methods include extraction from plant roots and rhizomes, after extraction, separation, and purification steps to obtain pure products .Molecular Structure Analysis

The molecular structure of Isomahanimbine consists of 23 Carbon atoms, 25 Hydrogen atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecular weight of Isomahanimbine is 331.45 .Physical And Chemical Properties Analysis

Isomahanimbine is a white crystalline solid that dissolves in solvents . It has a bitter taste and air stability . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Wissenschaftliche Forschungsanwendungen

Anti-Plasmodial Activity

Isomahanimbine has been found to have anti-plasmodial activity. In a study, the POCl3-mediated reaction of (+)-S-mahanimbine led to the synthesis of natural product derivatives with antiplasmodial activity . The new compounds were proven to be the most potent and exhibited the highest antiplasmodial activity . This finding may provide new insights into the design of new pyrano carbazole alkaloid derivatives with promising antiplasmodial potential .

Nutritional and Therapeutic Applications

Murraya koenigii, from which Isomahanimbine is isolated, has several well-established nutritional and therapeutic applications . Almost every part of this plant, including the fresh leaves, fruits, bark, and roots, is used in traditional medicine . Green curry leaves are frequently utilized for the treatment of piles, inflammation, itching, fresh cuts, dysentery, and edema .

Antioxidant Agent

Chromatographic Profiles

Research on Murraya koenigii has also included dynamic subjects like chromatographic profiles . This is part of the motor theme in the study of this plant .

Essential Oils

The study of essential oils is another area where Murraya koenigii, and by extension Isomahanimbine, has been researched . This is part of the motor theme in the study of this plant .

Asian Citrus Psyllids

Research on Murraya koenigii has also included the study of Asian citrus psyllids . This is part of the motor theme in the study of this plant .

Wirkmechanismus

Target of Action

Isomahanimbine is a natural carbazole alkaloid found in Murraya koenigii (L.) Spreng It has been suggested that the mechanism of action of mahanimbine, a related compound, and glibenclamide, a standard drug used for the treatment of diabetes, are similar

Mode of Action

It is known that the compound interacts with its targets to exert its effects . The interaction between a compound and its target is a complex process that can be influenced by various factors, including the structure of the compound and the target, the environment, and the presence of other molecules .

Biochemical Pathways

It is known that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting cellular responses . The signaling effects of metabolites are concentration and localization dependent

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties . These properties influence the bioavailability of the compound, which is crucial for its efficacy .

Result of Action

It is known that the compound has antimicrobial, antioxidant, antidiabetic, and antihyperlipidemic properties

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . These factors can cause changes in gene expression, which can in turn affect the compound’s action

Eigenschaften

IUPAC Name |

3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-15(2)6-5-12-23(4)13-11-18-21(25-23)10-8-17-19-14-16(3)7-9-20(19)24-22(17)18/h6-11,13-14,24H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBKHDJPIAYXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=CC4=C3C=CC(O4)(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317689 | |

| Record name | Mahanimbicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Mahanimbicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(+)-Mahanimbicine | |

CAS RN |

28305-77-3 | |

| Record name | Mahanimbicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28305-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mahanimbicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Mahanimbicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 °C | |

| Record name | (+)-Mahanimbicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure and molecular formula of Isomahanimbine?

A1: Isomahanimbine's structure was elucidated in early studies on Murraya koenigii alkaloids. While its spectroscopic data is not extensively discussed in the provided papers, its molecular formula is C21H21NO3.

Q2: How do the levels of isomahanimbine vary in Murraya koenigii across different regions?

A2: A study investigating the carbazole alkaloid content of Murraya koenigii from six climatic zones in India found that isomahanimbine concentrations ranged from 0.491 to 3.791 mg/g in the leaves. The highest concentrations were observed in plants from the humid subtropical zone, followed by the tropical wet and dry zones.

Q3: What analytical techniques are used to quantify isomahanimbine in plant material?

A3: Several methods have been employed to quantify isomahanimbine and other carbazole alkaloids in Murraya koenigii. High-performance thin-layer chromatography (HPTLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) are two examples. These techniques provide quantitative data on the abundance of isomahanimbine in plant extracts, enabling researchers to compare its levels across different samples and study its potential variation due to factors such as geographical location or environmental conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

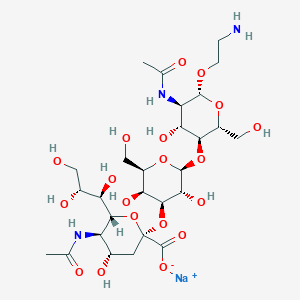

![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)

![(1S,2R)-1-((3AR,4R,6R,7aS)-6-(methoxycarbonyl)-2-oxo-6-(phenylthio)hexahydro-4H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B3028611.png)